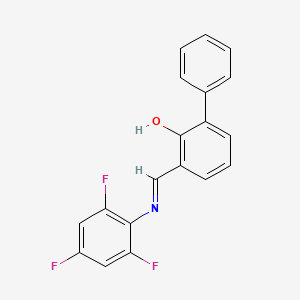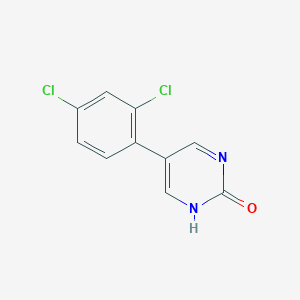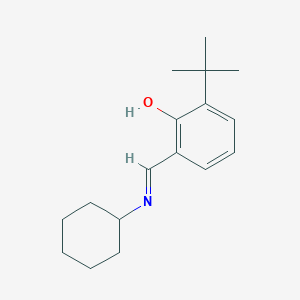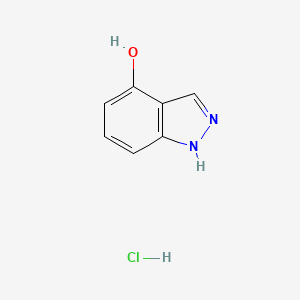
3-Fluoro-2-methoxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It is an aryl fluorinated building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methoxy group, and a methylbenzaldehyde group .Scientific Research Applications
3-Fluoro-2-methoxy-5-methylbenzaldehyde has been studied for various scientific research applications. It has been used to study the mechanisms of action of certain drugs, as well as to study the effects of certain compounds on biological systems. It has also been used in the development of new drugs and in the diagnosis and treatment of various diseases. This compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been used in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzaldehyde is not yet fully understood. However, it is believed that the compound affects various biochemical and physiological processes in the body. It is thought to interact with certain proteins, enzymes, and receptors in the body, and to modulate their activity. It is also believed to interfere with the formation of certain molecules, such as prostaglandins, which are involved in inflammation and other processes.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been shown to modulate the activity of certain proteins, enzymes, and receptors in the body. It has also been shown to interfere with the formation of certain molecules, such as prostaglandins, which are involved in inflammation and other processes.
Advantages and Limitations for Lab Experiments
3-Fluoro-2-methoxy-5-methylbenzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents and temperatures. In addition, it has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. However, it is also important to note that this compound is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the study of 3-Fluoro-2-methoxy-5-methylbenzaldehyde. These include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Other potential research directions include the development of new synthetic methods for the production of this compound, as well as the development of new drugs and diagnostics based on the compound. Additionally, further research into the safety and toxicity of the compound is also needed.
Synthesis Methods
3-Fluoro-2-methoxy-5-methylbenzaldehyde is typically synthesized by the Friedel-Crafts acylation of 3-fluoro-2-methoxybenzaldehyde with 5-methylbenzoyl chloride. This reaction is carried out in an aprotic solvent, such as acetonitrile, and requires an acid catalyst, such as p-toluenesulfonic acid, to be present. The reaction is typically carried out at a temperature of 80-90°C and is complete in 1-2 hours.
properties
IUPAC Name |
3-fluoro-2-methoxy-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPTVXAFTUKDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)



![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)








